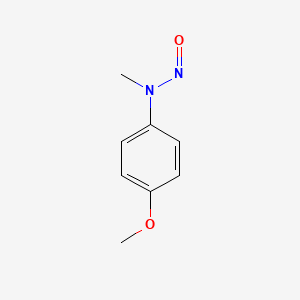

N-(4-methoxyphenyl)-N-methylnitrous amide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxyphenyl)-N-methylnitrous amide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(9-11)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZKEAKAKSKGAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)OC)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80240189 | |

| Record name | p-Anisidine, N-methyl-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80240189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940-11-4 | |

| Record name | 4-Methoxy-N-methyl-N-nitrosobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=940-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Anisidine, N-methyl-N-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Anisidine, N-methyl-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80240189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Pathways for N 4 Methoxyphenyl N Methylnitrous Amide

Mechanistic Investigations of N-Nitrosation Processes

The formation of N-nitrosamides, such as N-(4-methoxyphenyl)-N-methylnitrous amide, from their corresponding secondary amide precursors is a reaction of significant interest. The mechanistic details of this transformation, particularly the nature of intermediates and the influence of reaction conditions, are crucial for understanding and controlling the process.

Intermediates and Transition State Analysis

The N-nitrosation of amides is generally understood to proceed through a different mechanistic pathway than the nitrosation of amines. For amides, it is proposed that the initial attack of the nitrosating agent occurs at the more nucleophilic carbonyl oxygen atom, leading to the formation of an O-nitroso intermediate. This intermediate is in a rapid equilibrium with the starting materials.

Influence of Solvent and Electronic Effects on Reactivity

The rate of N-nitrosation of amides is significantly influenced by both solvent polarity and the electronic nature of the substituents on the amide.

Solvent Effects: Research on the N-nitrosation of N-benzylpivalamide has shown that the reaction is accelerated in polar solvents compared to solvents of low polarity. This suggests that the transition state of the reaction is more polar than the reactants, and is therefore stabilized by polar environments. This finding is applicable to the nitrosation of N-(4-methoxyphenyl)-N-methylamine to form the corresponding nitrous amide, where polar solvents would be expected to increase the reaction rate.

Electronic Effects: The electronic properties of substituents on the aromatic ring of N-aryl amides play a critical role in the rate of N-nitrosation. Studies on a series of N-4-R-benzylpivalamides have demonstrated that electron-releasing groups on the aromatic ring increase the rate of N-nitrosation, while electron-withdrawing groups decrease the rate. In the case of this compound, the 4-methoxy group is a strong electron-donating group. This property increases the nucleophilicity of the amide, thereby accelerating the rate of the nitrosation reaction.

The following table summarizes the qualitative effects of solvent polarity and electronic substituents on the N-nitrosation of amides, based on available research.

| Factor | Effect on N-Nitrosation Rate | Rationale |

| Solvent Polarity | Increased rate in polar solvents | Stabilization of the polar transition state |

| Electronic Effects | Electron-releasing groups increase the rate | Increased nucleophilicity of the amide |

| Electron-withdrawing groups decrease the rate | Decreased nucleophilicity of the amide |

Detailed Studies on Catalytic C-H Activation Pathways

The development of catalytic C-H activation and functionalization reactions has become a cornerstone of modern organic synthesis. The N-nitroso group has been identified as an effective directing group in rhodium(III)-catalyzed C-H activation, enabling the functionalization of otherwise inert C-H bonds.

Identification of Catalytically Competent Species (e.g., Rhodacycles)

In the context of rhodium(III)-catalyzed C-H olefination of arenes directed by an N-nitroso group, comprehensive mechanistic studies have identified a five-membered rhodacycle as a catalytically competent intermediate. nih.gov This intermediate is formed through an electrophilic C-H activation step. The catalytic cycle is believed to commence with the coordination of the N-nitroso-directed arene to the Rh(III) catalyst. Subsequent C-H bond cleavage leads to the formation of the stable rhodacycle. This intermediate then participates in the coupling reaction, for instance, with an olefin, ultimately leading to the functionalized product and regeneration of the active catalyst. Although these studies were not performed specifically on this compound, the N-nitroso directing group is the key functional moiety, making these findings highly relevant.

Kinetic Isotope Effects and Rate-Limiting Steps

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-limiting step. In the Rh(III)-catalyzed N-nitroso-directed C-H olefination of arenes, a significant primary kinetic isotope effect was observed when a deuterated arene was used. nih.gov This indicates that the C-H bond cleavage is the turnover-limiting step of the catalytic cycle. nih.gov The observation of a KIE is consistent with the proposed electrophilic C-H activation mechanism leading to the formation of the rhodacycle intermediate. nih.gov

The table below summarizes the key findings from mechanistic studies on Rh(III)-catalyzed N-nitroso-directed C-H activation.

| Mechanistic Aspect | Finding | Implication for this compound |

| Catalytically Competent Intermediate | Five-membered rhodacycle nih.gov | The N-nitroso group can direct C-H activation via a rhodacycle intermediate. |

| Rate-Limiting Step | Electrophilic C-H activation nih.gov | The cleavage of an ortho C-H bond on the methoxyphenyl ring is likely the slowest step. |

| Kinetic Isotope Effect | Significant primary KIE observed nih.gov | Confirms that C-H bond breaking is involved in the rate-determining step. |

Degradation and Fragmentation Pathways

The stability of N-nitrosamides is a critical consideration, as their degradation can lead to various products. The degradation pathways are often dependent on the conditions, such as the presence of light or heat.

Photochemical Degradation: The photolysis of N-nitrosamides in acidic media has been shown to proceed via the fission of the nitrogen-nitrogen bond. This is in contrast to their thermal decomposition, which typically involves cleavage of the nitrogen-carbonyl bond. The photochemical pathway leads to the elimination of [NOH] and a light-catalyzed denitrosation.

Thermal Degradation: The thermal decomposition of N-nitrosamides can be influenced by the structure of the parent amide. For some N-nitroso compounds, thermal decomposition occurs at elevated temperatures, and the rate can be dependent on the surrounding medium. For instance, the thermal decomposition of certain nitrosamines has been shown to be base-catalyzed.

Mass Spectrometric Fragmentation: Mass spectrometry provides valuable insights into the fragmentation pathways of molecules. For N-nitrosamides, a characteristic fragmentation is the rupture of the bond between the carbonyl group and the nitrogen atom. nih.gov In positive electrospray ionization tandem mass spectrometry (ESI-MS/MS), protonated nitrosamine (B1359907) compounds exhibit several structure-dependent fragmentation pathways. nih.gov One common pathway is the loss of 30 Da, corresponding to the loss of the NO radical. nih.gov Other observed fragmentations include the loss of H₂O and the elimination of NH₂NO (a loss of 46 Da). nih.gov These fragmentation patterns can be useful in the identification and structural elucidation of novel nitrosamine compounds.

Compound Names

Acid-Catalyzed Decomposition Mechanisms

The term "deformylation" is not standard nomenclature for the reactions of N-nitrosamides. Instead, the acid-catalyzed decomposition of N-nitrosamides, such as this compound, typically proceeds through pathways more accurately described as denitrosation and hydrolysis. These reactions are initiated by the protonation of the amide nitrogen, a rate-limiting step, which is then followed by partitioning into two main competitive pathways. rsc.org

Denitrosation Pathway:

In this pathway, the protonated N-nitrosamide undergoes unimolecular cleavage of the N-N bond. This results in the formation of a secondary amine and a nitrosonium ion (NO⁺). The secondary amine formed from this compound would be N-methyl-4-methoxyaniline.

Hydrolysis (Deamination) Pathway:

Alternatively, the protonated intermediate can be attacked by a water molecule at the carbonyl carbon. This nucleophilic attack leads to the formation of a tetrahedral intermediate. Subsequent rearrangement and cleavage result in the formation of a carboxylic acid and a diazonium ion, which is unstable and releases nitrogen gas. In the case of this compound, this would lead to the formation of formic acid (if the acyl group is formyl) and a methoxyphenyl-methyl diazonium species.

The balance between these two pathways is influenced by the specific structure of the N-nitrosamide and the reaction conditions. For instance, studies on N-nitroso-2-pyrrolidone have shown that both denitrosation and deamination occur concurrently in acidic aqueous solutions. rsc.org

Table 1: Competing Pathways in the Acid-Catalyzed Decomposition of N-nitroso-2-pyrrolidone

| Pathway | Description | Key Intermediate | Final Products |

| Denitrosation | Cleavage of the N-N bond | Protonated N-nitroso-2-pyrrolidone | 2-Pyrrolidone, Nitrosonium ion |

| Deamination | Nucleophilic attack by water at the carbonyl carbon | Tetrahedral intermediate | 4-Aminobutanoic acid, Nitrogen gas |

This table illustrates the two primary decomposition routes observed for a model N-nitrosamide in acidic conditions, which are analogous to the expected behavior of this compound. rsc.org

Radical-Mediated Transformations and Stability

N-nitrosamides can also undergo transformations through radical-mediated pathways, often initiated by heat or light. The stability of the resulting radicals is a crucial factor in determining the reaction course. N-nitrosamides are known to be unstable and can decompose to produce electrophilic carbocations without the need for metabolic activation. usp.org

The photolysis of N-nitrosamides in acidic media has been shown to proceed via two main pathways: photo-elimination of a nitrosoxyl radical (HNO) and light-catalyzed denitrosation. A key distinction from thermal decomposition is that photolysis typically results in the fission of the nitrogen-nitrogen bond.

The stability of the nitrogen-centered radicals formed during these transformations is a key determinant of the subsequent reaction pathways. For N-aryl amides, the N-H bond strength is relatively low, which can influence the energetics of radical abstraction reactions. nih.gov The stability of nitrogen-centered radicals is influenced by factors such as resonance delocalization of the unpaired electron, electron-donating or -withdrawing groups, and steric effects. researchgate.net In the case of this compound, the methoxy (B1213986) group on the phenyl ring would be expected to influence the stability of any resulting aryl-substituted radicals through resonance and inductive effects.

Research into the radical stability of various nitrogen-centered radicals provides a framework for understanding the potential transformations of this compound under radical conditions. The presence of the aryl group suggests that resonance stabilization could play a significant role in the chemistry of any amidyl radicals formed. researchgate.net

Table 2: Factors Influencing the Stability of Nitrogen-Centered Radicals

| Factor | Effect on Stability | Relevance to this compound |

| Resonance Delocalization | Increases stability by delocalizing the unpaired electron. | The phenyl group allows for significant resonance stabilization of an amidyl radical. |

| Inductive Effects | Electron-donating groups can stabilize the radical, while electron-withdrawing groups can destabilize it. | The methoxy group is an electron-donating group, which would further stabilize a radical on the nitrogen or the aromatic ring. |

| Steric Hindrance | Bulky substituents around the radical center can influence its reactivity and stability. | The methyl and methoxyphenyl groups provide a specific steric environment around the nitrogen center. |

This table summarizes the key electronic and steric factors that would govern the behavior of radical intermediates derived from this compound. nih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization of N 4 Methoxyphenyl N Methylnitrous Amide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Rotamer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of N-(4-methoxyphenyl)-N-methylnitrous amide, providing detailed information about its atomic connectivity and spatial arrangement.

¹H NMR and ¹³C NMR Chemical Shift Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental insights into the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum, distinct signals corresponding to the aromatic protons of the 4-methoxyphenyl (B3050149) group are observed. The protons on the benzene (B151609) ring typically appear as doublets due to coupling with adjacent protons. The methoxy (B1213986) group (-OCH₃) protons present as a sharp singlet, and the N-methyl (-NCH₃) protons also produce a singlet, with their exact chemical shifts influenced by the electronic effects of the neighboring nitrous amide group.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the benzene ring resonate in the aromatic region, with their chemical shifts differentiated by their position relative to the methoxy and N-methylnitrous amide substituents. The carbon of the methoxy group and the N-methyl carbon appear at characteristic upfield shifts.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.39 (d) | 126.5 |

| Aromatic CH | 6.88 (d) | 114.7 |

| Methoxy (OCH₃) | 3.81 (s) | 55.6 |

| N-Methyl (NCH₃) | Data not available | Data not available |

| Quaternary Aromatic C | 156.3, 133.6 |

Note: 'd' denotes a doublet and 's' denotes a singlet. Data is based on similar structures and may vary slightly based on solvent and experimental conditions. rsc.org

Two-Dimensional NMR Techniques for Connectivity and Proximity Analysis

To further refine the structural assignment and understand the through-bond and through-space correlations between atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY spectra would confirm the connectivity between adjacent aromatic protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the aromatic rings, the methoxy group, and the N-methyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity across the quaternary carbons and the nitrogen atoms, for instance, by showing a correlation between the N-methyl protons and the carbon of the phenyl ring attached to the nitrogen.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a critical technique for confirming the molecular weight of this compound and for studying its fragmentation patterns, which provides further structural evidence.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. fda.gov This allows for the determination of the elemental composition of the molecule with a high degree of confidence, confirming the molecular formula as C₈H₁₀N₂O₂. The exact mass measurement helps to distinguish the compound from other isomers with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented, and the resulting product ions are analyzed. wikipedia.org This technique provides valuable information about the molecule's structure and the stability of its different parts. Common fragmentation pathways for this compound would likely involve the cleavage of the N-N bond, the loss of the nitroso group (NO), or the fragmentation of the methoxyphenyl moiety.

Table 2: Potential Fragmentation Patterns in MS/MS

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 166.07 | 136.06 | 30 | [M-NO]⁺ |

| 166.07 | 121.05 | 45 | [M-NO-CH₃]⁺ |

| 166.07 | 108.06 | 58 | [M-NO-CO]⁺ |

| 166.07 | 77.04 | 89 | [C₆H₅]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in the molecule and to understand its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its functional groups. nih.gov A strong band corresponding to the N=O stretch of the nitrous amide group is expected. Other significant peaks would include C-H stretching vibrations from the aromatic ring and the methyl groups, C=C stretching from the aromatic ring, and C-O stretching from the methoxy group.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N=O | Stretch | ~1450-1500 |

| C-H (Aromatic) | Stretch | ~3000-3100 |

| C-H (Aliphatic) | Stretch | ~2850-2960 |

| C=C (Aromatic) | Stretch | ~1500-1600 |

| C-O (Ether) | Stretch | ~1250 |

X-ray Diffraction Studies for Solid-State Structural Elucidation

The structural characteristics of N-nitrosamides are largely governed by the delocalization of the lone pair of electrons on the amide nitrogen into the π-system of the nitroso group. This electronic effect induces a significant barrier to rotation around the N-N bond, leading to the common existence of syn and anti rotamers in both solution and the solid state. researchgate.netresearchgate.net The planarity of the N-N=O function is a well-established feature of N-nitroso compounds. researchgate.net

For this compound, it is anticipated that the molecule would adopt a largely planar conformation, particularly concerning the N-methylnitrous amide group. The methoxyphenyl group itself is likely to be oriented to minimize steric hindrance with the rest of the molecule. The solid-state packing would be influenced by intermolecular forces such as dipole-dipole interactions and van der Waals forces.

Based on crystallographic data from analogous structures, including those containing a 4-methoxyphenyl moiety, a set of expected crystallographic parameters can be proposed. For instance, studies on related N-aryl amides provide insight into the typical bond lengths and angles of the substituted aromatic system. mdpi.com

Table 1: Predicted Crystallographic Data for this compound (Note: These are representative values based on analogous structures, as specific experimental data for the title compound is not available.)

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1500-2000 |

| Z | 4 or 8 |

Table 2: Predicted Selected Bond Lengths and Angles for this compound (Note: These are representative values based on analogous structures.)

| Bond/Angle | Predicted Value |

| Bond Lengths (Å) | |

| N-N | 1.32 - 1.35 |

| N=O | 1.21 - 1.24 |

| N-C(methyl) | 1.45 - 1.48 |

| N-C(aryl) | 1.42 - 1.45 |

| C(aryl)-O | 1.35 - 1.38 |

| O-C(methoxy) | 1.41 - 1.44 |

| **Bond Angles (°) ** | |

| N-N-O | 113 - 117 |

| C(methyl)-N-N | 118 - 122 |

| C(aryl)-N-N | 118 - 122 |

| C(methyl)-N-C(aryl) | 115 - 120 |

Computational and Theoretical Studies on N 4 Methoxyphenyl N Methylnitrous Amide

Quantum Chemical Calculations of Electronic Structure and Energetics

There is a lack of published research applying quantum chemical calculations to determine the electronic structure and energetics of N-(4-methoxyphenyl)-N-methylnitrous amide.

Density Functional Theory (DFT) Applications

No specific studies employing Density Functional Theory (DFT) to investigate the electronic properties, such as molecular orbital energies (HOMO-LUMO gap), charge distribution, and reactivity descriptors for this compound were found.

Ab Initio Methods for Molecular Properties

Similarly, there are no available studies that have utilized ab initio methods to calculate the molecular properties of this compound. Such studies would typically provide insights into its geometry, vibrational frequencies, and other fundamental chemical characteristics.

Conformational Analysis and Rotational Isomerism

No specific conformational analysis or studies on the rotational isomerism of this compound have been published. Such analyses would be crucial for understanding the three-dimensional structure and flexibility of the molecule, which in turn influence its physical and chemical properties.

Molecular Dynamics Simulations for Dynamic Behavior

The dynamic behavior of this compound is crucial for understanding its interactions in a biological or chemical system. MD simulations can model how the molecule behaves in different environments, such as in aqueous solution, providing a picture of its conformational landscape and stability.

Methodology of a Hypothetical MD Simulation

A typical MD simulation for this compound would involve several key steps:

System Setup: The initial 3D coordinates of the molecule would be placed in a simulation box, often filled with a chosen solvent, like water, to mimic physiological conditions. The size of the box is chosen to be large enough to avoid interactions of the molecule with its own periodic images.

Force Field Parameterization: A crucial step is the assignment of a force field, which is a set of parameters that define the potential energy of the system. Standard force fields like AMBER or CHARMM would be parameterized to accurately describe the bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic) for all atoms in this compound. This may involve quantum mechanical calculations to derive accurate atomic charges and torsional parameters for the nitrous amide group, for which standard parameters may not be readily available nih.govnih.gov.

Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes or unfavorable geometries. This is followed by an equilibration phase, where the temperature and pressure of the system are gradually brought to the desired values (e.g., 300 K and 1 atm) and allowed to stabilize.

Production Run: Once the system is equilibrated, the production simulation is run for a significant length of time (nanoseconds to microseconds) to collect trajectory data. This trajectory file stores the positions, velocities, and energies of all atoms at regular time intervals.

Analysis of Dynamic Behavior

The trajectory from the MD simulation can be analyzed to extract a wealth of information about the dynamic properties of this compound.

Conformational Flexibility:

The molecule is not static; it can adopt various conformations due to the rotation around its single bonds. Key dihedral angles to monitor would be:

C-N-N=O dihedral: Rotation around the N-N bond, which influences the orientation of the nitroso group.

Aryl-N dihedral: Rotation around the bond connecting the methoxyphenyl ring to the nitrogen atom, determining the orientation of the aromatic ring relative to the rest of the molecule.

Methyl-N dihedral: Rotation of the N-methyl group.

Analysis of the simulation would reveal the most stable conformations and the energy barriers between them. This information is often visualized using a Ramachandran-like plot for the key dihedral angles.

Interaction with Solvent:

MD simulations can provide a detailed picture of how the molecule interacts with the surrounding solvent molecules. The methoxy (B1213986) group and the oxygen of the nitrous amide group can act as hydrogen bond acceptors. The number of hydrogen bonds formed over time can be quantified, providing insight into the molecule's solubility and how it is stabilized by the solvent. The radial distribution function (RDF) can be calculated to understand the probability of finding solvent molecules at a certain distance from specific atoms of the solute.

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF):

RMSD: This is a measure of the average distance between the atoms of the molecule at a given time and a reference structure (usually the initial minimized structure). A stable RMSD value over time suggests that the molecule has reached a stable conformational state during the simulation.

RMSF: This measures the fluctuation of each atom from its average position. Higher RMSF values indicate greater flexibility. This analysis would highlight which parts of the this compound molecule are more rigid and which are more flexible. For instance, the atoms in the aromatic ring would be expected to have low RMSF values, while the methyl and methoxy groups might exhibit higher fluctuations.

Illustrative Data from a Hypothetical MD Simulation

The following tables present hypothetical but realistic data that could be obtained from a 100-nanosecond MD simulation of this compound in a water box.

Table 1: Key Dihedral Angle Analysis

| Dihedral Angle | Atom Definition | Average Value (degrees) | Standard Deviation (degrees) |

|---|---|---|---|

| ω (C-N-N=O) | C(aryl)-N-N=O | 175.2 | 15.8 |

| φ (Aryl-N) | C-C-N-C(methyl) | -85.3 | 25.1 |

This interactive table would allow users to sort the data by different columns.

Table 2: Solvent Interaction Analysis

| Solute Atom | Average Number of Hydrogen Bonds | Average Solvation Shell Radius (Å) |

|---|---|---|

| Oxygen (Nitroso) | 2.8 | 3.1 |

| Oxygen (Methoxy) | 1.5 | 3.5 |

This interactive table would allow users to sort the data by different columns.

Table 3: Atomic Fluctuation Data (RMSF)

| Atom Group | Average RMSF (Å) |

|---|---|

| Methoxyphenyl Ring | 0.8 |

| N-methyl Group | 1.5 |

This interactive table would allow users to see which parts of the molecule are more flexible.

Role of N 4 Methoxyphenyl N Methylnitrous Amide As a Synthetic Intermediate and Reagent

Precursor in the Synthesis of Heterocyclic Compounds

While direct, explicit examples of N-(4-methoxyphenyl)-N-methylnitrous amide in pyrazole (B372694) synthesis are not extensively documented, the known reactivity of related N-nitroso compounds provides a strong basis for its potential as a precursor for heterocyclic systems, including pyrazoles. N-nitroso compounds are known to be valuable starting materials for various heterocycles. researchgate.netresearchgate.net For instance, the in-situ generation of diazonium ions from N-nitroso precursors is a common strategy in heterocyclic synthesis.

The synthesis of pyrazoles often involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. youtube.com this compound could potentially be converted to a corresponding hydrazine derivative, which would then be available to participate in pyrazole-forming cyclization reactions.

Furthermore, N-nitroso compounds have been implicated in the formation of pyrazole derivatives under specific reaction conditions. One study reported the serendipitous formation of a highly functionalized carbohydrate-pyrazole conjugate from a derivative treated with a nitrosylating agent, a process that proceeds through a multi-step one-pot synthesis. researchgate.net This highlights the potential for N-nitroso functionalities to undergo complex rearrangements and cyclizations to yield pyrazole rings. The synthesis of nitropyrazoles, which are important intermediates, can also involve rearrangement steps of N-nitro precursors. nih.gov

The general synthetic routes to pyrazoles are diverse and well-established, offering multiple potential pathways where a precursor derived from this compound could be integrated.

Table 1: Selected General Methods for Pyrazole Synthesis

| Reactants | Reagents/Conditions | Product Type |

| Hydrazine & 1,3-Dicarbonyl Compound | Acid or Base Catalysis | Substituted Pyrazole |

| N-monosubstituted Hydrazones & Nitroolefins | Regioselective one-pot synthesis | Substituted Pyrazole |

| Terminal Alkynes & Diazo Compounds | [3+2] Cycloaddition | Substituted Pyrazole |

| β,γ-unsaturated Hydrazones | Cu-catalyzed aerobic oxidative cyclization | Substituted Pyrazole |

Directing Group in C-H Functionalization Reactions

A significant application of compounds structurally related to this compound is their role as directing groups in transition-metal-catalyzed C-H functionalization reactions. The N-nitroso group in N-nitrosoanilines has been successfully employed as a traceless directing group, guiding the selective functionalization of C-H bonds at the ortho position. researchgate.netresearchgate.net This strategy offers high reactivity and selectivity without the need for additional steps to remove the directing group. ccsnorway.com

The mechanism involves the coordination of the nitroso group to a transition metal catalyst, such as rhodium(III) or palladium(II), which brings the metal center in close proximity to the ortho-C-H bond of the aromatic ring. researchgate.netresearchgate.net This facilitates the cleavage of the C-H bond and the subsequent formation of a new bond. The nitroso group can then be cleaved, often under the reaction conditions, making it a "traceless" directing group.

This approach has been utilized for various transformations, including:

Alkylation: Rhodium(III)-catalyzed C-H bond activation/intramolecular cyclization of N-nitrosoanilines with iodonium (B1229267) ylides to synthesize N-alkyl indoles. researchgate.net

Hydroxylation: Palladium(II)-catalyzed ortho-hydroxylation of N-nitrosoanilines using tert-butyl hydroperoxide as the hydroxylating source. researchgate.netresearchgate.net

Acylmethylation: Rhodium(III)-catalyzed acylmethylation of N-nitrosoanilines with sulfoxonium ylides. researchgate.net

Given that this compound is an N-nitrosamide, which is structurally analogous to the N-nitrosoanilines used in these studies, it is highly plausible that it can function as an effective directing group for the C-H functionalization of the methoxyphenyl ring. The methoxy (B1213986) group at the para position would further influence the electronic properties of the aromatic ring, potentially impacting the efficiency and scope of the directed functionalization.

Table 2: C-H Functionalization Reactions Directed by N-Nitroso Groups

| Catalyst | Coupling Partner | Transformation | Product |

| Rhodium(III) | Iodonium Ylides | Alkylation/Cyclization | N-Alkyl Indoles |

| Palladium(II) | tert-Butyl Hydroperoxide | Hydroxylation | ortho-Hydroxylated Anilines |

| Rhodium(III) | Sulfoxonium Ylides | Acylmethylation/Cyclization | 3-Nitrosoindoles |

Strategies for its Cleavage and Conversion to Other Functional Groups

The N-nitroso functionality in this compound is a key feature that allows for its cleavage and conversion into other important functional groups, such as amines and nitriles.

Conversion to Amines

The cleavage of the N-N bond in N-nitrosamides and the related N-nitrosamines is a well-known transformation that leads to the formation of the corresponding secondary amines. youtube.comnih.gov This denitrosation can often be achieved under acidic conditions, where protonation of the nitroso group facilitates nucleophilic attack and subsequent cleavage. nih.gov The use of reducing agents can also effect this transformation. youtube.com Photochemical cleavage upon exposure to UV light is another documented method for breaking the N-N bond in nitrosamines. youtube.com Therefore, treatment of this compound with acid or a suitable reducing agent would be a viable strategy to produce N-methyl-4-methoxyaniline.

Conversion to Nitriles

The conversion of the amide functionality into a nitrile group is a common transformation in organic synthesis. While direct conversion of an N-nitrosamide to a nitrile is less common, a two-step approach is feasible. First, the N-nitroso group would be cleaved to yield the secondary amide, N-methyl-p-anisamide. Subsequently, this amide can be dehydrated to form the corresponding nitrile. A standard method for this dehydration involves heating the amide with a strong dehydrating agent such as phosphorus(V) oxide (P₄O₁₀). libretexts.org

Table 3: Potential Conversions of this compound

| Target Functional Group | Proposed Strategy | Intermediate | Key Reagents |

| Amine | Denitrosation | - | Acid (e.g., HCl), Reducing Agents |

| Nitrile | Denitrosation followed by Dehydration | N-methyl-p-anisamide | 1. Acid/Reducing Agent2. P₄O₁₀ |

Future Perspectives in N 4 Methoxyphenyl N Methylnitrous Amide Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future of synthesizing N-(4-methoxyphenyl)-N-methylnitrous amide is geared towards greener and more efficient methodologies. Traditional methods often rely on nitrous acid generated in situ from sodium nitrite (B80452) and a strong mineral acid, which can present environmental and safety challenges. schenautomacao.com.brorganic-chemistry.org Modern synthetic chemistry is moving away from such harsh conditions.

A significant area of development is the use of alternative nitrosating agents under milder conditions. organic-chemistry.org Research has highlighted the use of tert-butyl nitrite (TBN) as a highly effective reagent for the N-nitrosation of secondary amines. rsc.orgresearchgate.netresearchgate.net These reactions can often be performed under solvent-free, metal-free, and acid-free conditions, which aligns with the principles of green chemistry. schenautomacao.com.brrsc.orgresearchgate.net The benefits of using TBN include a broad substrate scope, excellent yields, and straightforward product isolation, as the primary byproduct, tert-butanol, is benign and easily removed. schenautomacao.com.brrsc.org This methodology has been shown to be compatible with sensitive functional groups, which is a significant advantage for the synthesis of complex molecules. rsc.orgresearchgate.net

Furthermore, the integration of continuous flow technology represents a promising frontier for the synthesis of N-nitrosamines. schenautomacao.com.br Flow chemistry offers enhanced safety, better process control, and scalability. The use of TBN in continuous flow systems is particularly advantageous due to its volatility and the simple removal of its byproducts, making the process more efficient and sustainable. schenautomacao.com.br Future work will likely focus on optimizing these flow processes for the specific synthesis of this compound, potentially leading to on-demand and waste-minimizing production.

Another avenue of exploration is the development of novel catalytic systems for N-nitrosation. This includes exploring mild, iodide-catalyzed processes that can utilize alternative nitro sources like nitromethane. organic-chemistry.org The development of stable, solid-supported nitrosating agents or recyclable catalysts could also significantly enhance the sustainability of the synthesis.

| Synthetic Approach | Key Features | Advantages |

| tert-Butyl Nitrite (TBN) | Solvent-free, metal-free, acid-free conditions. rsc.orgresearchgate.net | High efficiency, broad substrate scope, easy isolation, green methodology. schenautomacao.com.brrsc.org |

| Continuous Flow Reactions | Use of TBN in a flow system. schenautomacao.com.br | Enhanced safety, scalability, process control, reduced waste. schenautomacao.com.br |

| Novel Catalytic Systems | Iodide-catalyzed reactions with nitromethane. organic-chemistry.org | Milder conditions, use of inexpensive and available reagents. organic-chemistry.org |

Exploration of Undiscovered Reactivity Patterns and Transformations

While historically viewed with caution, the reactivity of the N-nitroso group is now being harnessed for innovative synthetic transformations. A key future direction for this compound research is the exploration of its untapped reactivity, particularly in the realm of C–H bond functionalization. researchgate.net

The N-nitroso group has been successfully employed as a directing group in transition-metal-catalyzed C–H activation reactions. researchgate.netresearchgate.net This strategy allows for the selective functionalization of the ortho-position of the aniline (B41778) ring. researchgate.net Rhodium(III)-catalyzed reactions of N-nitrosoanilines with various coupling partners, such as α-diazo-β-keto compounds, have been shown to produce valuable indole (B1671886) skeletons in a traceless, atom- and step-economic manner. acs.org This represents a previously unobserved reactivity pattern for the N-nitroso group, which can act as both a directing group and an internal oxidant. researchgate.netacs.org Future research will likely expand the scope of these reactions to include this compound, exploring a wider range of catalysts (e.g., Pd, Co, Ru, Ir) and coupling partners to generate a diverse library of functionalized aniline derivatives. researchgate.net

The development of cascade reactions initiated by the unique reactivity of the N-nitroso group is another exciting prospect. For instance, a one-pot synthesis of 3-nitrosoindoles from N-nitrosoanilines has been developed, where the N-nitroso group plays a dual role as a directing group and an internal nitrosation reagent. researchgate.net Applying such strategies to this compound could provide rapid access to complex heterocyclic structures.

Furthermore, the reaction of N-nitrosamines with organometallic reagents is an area that warrants deeper investigation. While reactions with organolithium and Grignard reagents are known, exploring their reactions with other organometallics under nickel-catalysis could unveil novel N-arylation and amino-functionalization cascades. nih.gov

| Reactivity Pattern | Description | Potential Application for this compound |

| N-Nitroso as Directing Group | Transition-metal-catalyzed C-H activation at the ortho-position of the aryl ring. researchgate.net | Synthesis of functionalized 4-methoxyaniline derivatives. |

| Traceless Synthesis | The N-nitroso group directs a reaction and is subsequently removed. acs.org | Atom-economic synthesis of indoles and other heterocycles. |

| Cascade Reactions | The N-nitroso group participates in multiple sequential transformations in one pot. researchgate.net | Rapid construction of complex molecular architectures. |

| Reactions with Organometallics | Nickel-catalyzed cross-coupling reactions. nih.gov | Novel N-arylation and amino-functionalization strategies. |

Advanced Computational Modeling for Predictive Chemical Design

The advancement of computational chemistry, particularly quantum chemical methods like Density Functional Theory (DFT), offers powerful tools to predict and understand the behavior of this compound. acs.orgacs.orgresearchgate.net Future research will increasingly rely on these in silico models for predictive chemical design, accelerating discovery and minimizing experimental trial and error.

Computational models can provide detailed insights into the mechanisms of N-nitrosamine activation. acs.orgacs.org For instance, DFT calculations can be used to model the entire reaction pathway of metabolic activation, from the initial α-hydroxylation by cytochrome P450 enzymes to the formation of highly reactive diazonium ions. acs.orgnih.gov By calculating the Gibbs free energies and activation barriers for these steps, researchers can predict the likelihood of forming the ultimate carcinogenic species. acs.orgacs.org This approach can be applied specifically to this compound to assess its potential reactivity and guide the design of new, less hazardous analogues or to understand its stability under various conditions.

These predictive models are also crucial for understanding structure-activity relationships (SAR). nih.govfrontiersin.org By comparing the calculated electronic and steric properties of a series of N-nitrosamines with their known carcinogenic potencies, robust quantitative structure-activity relationship (QSAR) models can be developed. acs.orgusp.org Such models can then be used to predict the potential risk of newly designed compounds containing the N-nitroso functional group. Web-based applications are already being developed that can autonomously analyze the risk category of N-nitrosamine compounds, providing instant screening to identify high-risk structures. rsc.orgchemrxiv.org

Furthermore, computational studies can aid in the discovery of new reactions. By modeling the interaction of this compound with various reagents and catalysts, it is possible to identify plausible reaction pathways and predict the feasibility of novel transformations before they are attempted in the lab. This can help in designing experiments for the C-H functionalization reactions or other cascade processes mentioned previously.

Integration with Broader Fields of Synthetic Chemistry

The future of this compound research also lies in its integration into the broader landscape of synthetic chemistry. The unique reactivity of the N-nitroso group makes it a valuable functional handle for the construction of complex and medicinally relevant molecules. aquigenbio.com

The ability of the N-nitroso group to act as a traceless directing group for C-H functionalization provides a powerful tool for late-stage functionalization of complex molecules. acs.org This strategy allows for the introduction of new chemical bonds at positions that would be difficult to access through traditional methods. For example, the synthesis of substituted indoles from N-nitrosoanilines is a testament to the power of this approach. acs.org this compound can serve as a key intermediate in the synthesis of a variety of heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals. aquigenbio.com

The development of cascade reactions involving N-nitrosamines opens up new avenues for building molecular complexity in a highly efficient manner. researchgate.net By designing sequences where the initial reaction of the nitroso group triggers subsequent cyclizations or rearrangements, chemists can construct intricate molecular architectures from simple starting materials. The integration of this compound into such cascades could lead to the discovery of novel bioactive compounds.

Moreover, the reduction of N-nitrosamines to 1,1-disubstituted hydrazines is a well-established transformation that provides access to another important class of synthetic intermediates. acs.org These hydrazines are versatile building blocks for the synthesis of various nitrogen-containing compounds. By developing more sustainable and selective reduction methods, the utility of this compound as a precursor to these valuable intermediates can be further enhanced.

Q & A

Q. What are the primary synthetic routes for N-(4-methoxyphenyl)-N-methylnitrous amide, and how do reaction conditions influence efficiency?

- Methodological Answer : The synthesis typically involves alkylation or condensation reactions. For example, nitrous amide derivatives are synthesized via nucleophilic substitution, where methyl groups are introduced to aromatic amines. Reaction efficiency depends on solvent polarity, temperature, and catalyst use. In related compounds, potassium carbonate and 18-crown-6 are used to facilitate cyclization, yielding 44–77% under optimized conditions . For this compound, purification via HPLC and trifluoroacetic acid (TFA) deprotection can achieve 31–51% yields . Key Factors :

- Solvent selection (e.g., dichloromethane for crystallization) .

- Catalytic systems (e.g., crown ethers for phase-transfer reactions) .

| Synthesis Method | Reagents/Conditions | Yield | Characterization Techniques | Reference |

|---|---|---|---|---|

| Nitrous amide alkylation | CDCl3, NMR monitoring | N/A | ¹H/¹³C NMR, HRMS | |

| Multi-step synthesis | TFA, HPLC purification | 31–51% | MS, HPLC |

Q. How is the structural integrity of this compound confirmed spectroscopically?

- Methodological Answer : ¹H NMR (400 MHz, CDCl₃) reveals aromatic protons (δ 7.60–7.44 ppm) and a methyl group (δ 3.43 ppm), confirming substitution patterns . High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₇H₇BrN₂O⁺, m/z 214.9815) . X-ray crystallography further resolves bond lengths (C=O: 1.2326 Å, C–N: 1.3416 Å), highlighting resonance effects in the amide group .

| Technique | Key Observations | Implications | Reference |

|---|---|---|---|

| ¹H NMR | Aromatic splitting, methyl signal | Regiochemical validation | |

| X-ray Diffraction | Bond lengths and angles | Electronic structure analysis |

Advanced Research Questions

Q. How can contradictions in regiochemical outcomes during synthesis be resolved?

- Methodological Answer : Discrepancies in regiochemistry arise from competing nucleophilic attack sites. NOESY spectroscopy is critical: cross-peaks between ortho-protons and methylene groups in intermediates confirm attack at specific carbons (e.g., C-4 in ynones) . For this compound, isotopic labeling or computational modeling (DFT) can predict reactive sites.

Q. What advanced crystallization techniques ensure high-purity samples for structural studies?

- Methodological Answer : Slow evaporation of dichloromethane at room temperature produces X-ray-quality crystals. Solvent polarity and temperature gradients must be controlled to avoid polymorphism. In related amides, hydrogen-bonding networks (N–H···O and C–H···O) stabilize crystal packing, as seen in C₁₁(4) graph-set motifs .

Q. How do steric and electronic factors influence reactivity in nucleophilic substitutions?

- Methodological Answer : Steric hindrance from the methoxyphenyl group directs nucleophilic attack to less hindered positions. Electron-donating methoxy groups enhance aromatic ring electron density, reducing electrophilicity at para positions. Kinetic studies using varying substituents (e.g., nitro vs. methoxy groups) quantify these effects .

Q. What strategies mitigate low yields in large-scale synthesis?

- Methodological Answer : Continuous flow reactors improve mixing and heat transfer, reducing side reactions. Automated systems optimize stoichiometry and reaction time. For example, TFA-mediated deprotection in flow systems increases throughput compared to batch processes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structural analogs?

- Methodological Answer : Variations in bioactivity often stem from assay conditions or impurities. Reproducibility requires:

- Standardized protocols (e.g., fixed concentrations, cell lines).

- Purity verification via HPLC (>95%) .

- Comparative studies with positive controls (e.g., benzamide derivatives with known activities) .

Applications in Medicinal Chemistry

Q. What structural features of this compound suggest potential as a kinase inhibitor?

- Methodological Answer : The planar aromatic system and amide group enable hydrogen bonding with kinase ATP-binding pockets. Docking studies with tyrosine kinase models (e.g., EGFR) predict binding affinity. Analogous compounds with nitro or chloro substituents show enhanced activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.